molecular formula C10H10IN3 B13886344 2-(2-Iodophenyl)-5-methylpyrazol-3-amine

2-(2-Iodophenyl)-5-methylpyrazol-3-amine

Cat. No.: B13886344
M. Wt: 299.11 g/mol
InChI Key: VWEMQQYIAVJTNM-UHFFFAOYSA-N
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Description

2-(2-Iodophenyl)-5-methylpyrazol-3-amine is an organic compound that features a pyrazole ring substituted with an iodine atom at the 2-position and a methyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst . This method is favored for its mild reaction conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the process. Safety measures and environmental considerations are also crucial in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-(2-Iodophenyl)-5-methylpyrazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce a variety of functionalized pyrazoles.

Scientific Research Applications

2-(2-Iodophenyl)-5-methylpyrazol-3-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Iodophenyl)-5-methylpyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine substituent can enhance the compound’s binding affinity and specificity. The pathways involved may include inhibition or activation of enzymatic activity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Iodophenyl)-5-methylpyrazol-3-amine is unique due to its specific substitution pattern on the pyrazole ring, which can confer distinct chemical and biological properties. Its iodine substituent can enhance its reactivity and binding interactions compared to similar compounds.

Properties

Molecular Formula

C10H10IN3

Molecular Weight

299.11 g/mol

IUPAC Name

2-(2-iodophenyl)-5-methylpyrazol-3-amine

InChI

InChI=1S/C10H10IN3/c1-7-6-10(12)14(13-7)9-5-3-2-4-8(9)11/h2-6H,12H2,1H3

InChI Key

VWEMQQYIAVJTNM-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1)N)C2=CC=CC=C2I

Origin of Product

United States

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